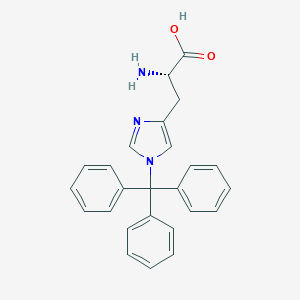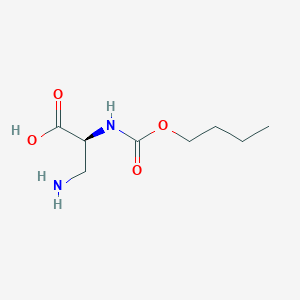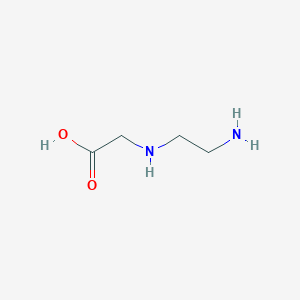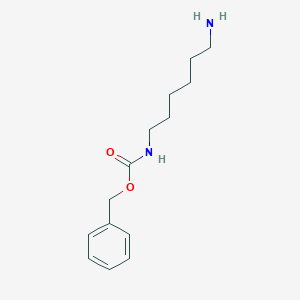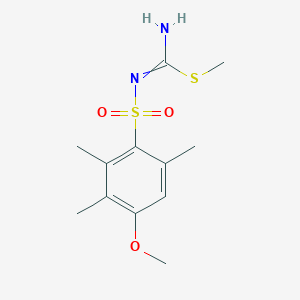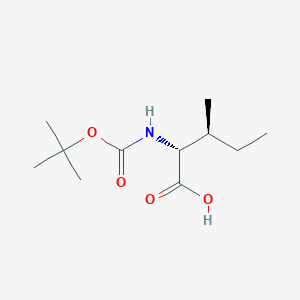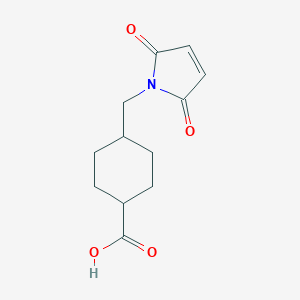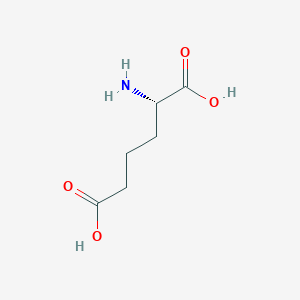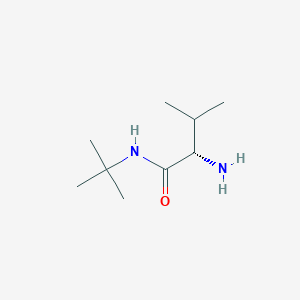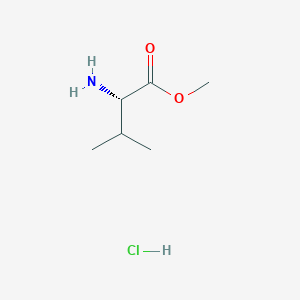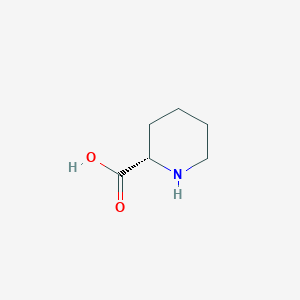
l-哌啶酸
描述
L-Pipecolic acid, also known as piperidine-2-carboxylic acid, is a nitrogen-containing heterocyclic compound. It is an imino acid with a molecular weight of 129.2 .
Synthesis Analysis
There are two ex vivo strategies for the production of l-Pipecolic acid . The first strategy involves a transaminase capable of lysine ε-deamination coupled with a novel pyrroline-5-carboxylate reductase, yielding 60% conversion at the 50 mM scale with free enzymes and in situ recycling of the cofactor . The second strategy is a simpler, redox-neutral system constructed by combining the pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase . This bienzymatic system, with a catalytic amount of free cofactor, yielded >99% of pipecolic acid in batch .Molecular Structure Analysis
L-Pipecolic acid is a non-proteinaceous product of lysine catabolism . It is an important regulator of immunity in plants and humans alike . In plants, Pip accumulates upon pathogen infection and has been associated with systemic acquired resistance (SAR) .Chemical Reactions Analysis
As an alternative to the traditional chemical synthesis or in vivo production of l-Pipecolic acid, two ex vivo strategies using purified and immobilised enzymes have been developed for the production of this key building block . The first strategy involves a transaminase capable of lysine ε-deamination coupled with a novel pyrroline-5-carboxylate reductase . The second strategy is a simpler, redox-neutral system constructed by combining the pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase .Physical And Chemical Properties Analysis
L-Pipecolic acid is a nitrogen-containing heterocyclic compound . It is an imino acid with a molecular weight of 129.2 .科学研究应用
Biocatalytic Synthesis
l-Pipecolic acid: is a key building block in organic synthesis. Researchers have developed ex vivo strategies using purified and immobilized enzymes for its production . This approach offers an alternative to traditional chemical synthesis, providing a more sustainable and efficient method. For instance, a transaminase capable of lysine ε-deamination was coupled with a novel pyrroline-5-carboxylate reductase, achieving a 60% conversion at the 50 mM scale with free enzymes .
Organocatalysis
Pipecolic acid serves as an organocatalyst in asymmetric transformations, which are crucial in chiral synthesis . It has opened new avenues as both an organocatalyst and an important substrate in various reactions. For example, pipecolic acid catalyzed reactions have been used in aldol reactions, demonstrating its versatility as a catalyst .
Proteomics Research
In proteomics, N-Boc-l-pipecolic acid is utilized for modulating ion channel activity . This boc protected form of Pipecolic Acid is significant in research involving the study of proteins and peptides, particularly in understanding the function and structure of ion channels.
Plant Physiology
l-Pipecolic acid: contributes to plant defense mechanisms. It has been shown to play a role in basal resistance to infections in plants and is involved in systemic acquired resistance (SAR) . This indicates its potential as a biochemical tool for enhancing plant resistance to pathogens.
Pharmaceutical Industry
In the pharmaceutical sector, l-Pipecolic acid is gaining interest due to its role as a cyclic amino acid derived from L-lysine . It can be produced efficiently using recombinant strains of Corynebacterium glutamicum, expanding the natural L-lysine biosynthetic pathway . This has implications for the development of new drugs and therapeutic agents.
Chemical Industry Applications
The chemical industry benefits from the use of l-Pipecolic acid in the synthesis of various compounds. Its role as a cyclic amino acid makes it a valuable intermediate in the production of a wide range of chemicals .
作用机制
Target of Action
l-Pipecolic acid, a non-proteinogenic amino acid, is a key building block in the production of various biologically active molecules . Its primary targets are enzymes involved in its synthesis, such as lysine ε-deaminase (a transaminase) and pyrroline-5-carboxylate reductase . These enzymes play a crucial role in the conversion of lysine into l-Pipecolic acid .
Mode of Action
The mode of action of l-Pipecolic acid involves its interaction with these enzymes. The transaminase capable of lysine ε-deamination is coupled with a pyrroline-5-carboxylate reductase, leading to the production of l-Pipecolic acid . This process involves the ε-deamination of lysine, a key step in the synthesis of l-Pipecolic acid .
Biochemical Pathways
The biochemical pathway for the synthesis of l-Pipecolic acid involves two basic routes for converting lysine into pipecolic acid . One route involves the loss of the α-amino group of lysine and the incorporation of the ε-nitrogen into pipecolic acid . The alternative route involves the loss of ε-nitrogen and the incorporation of α-nitrogen into pipecolic acid . The important intermediates in these pathways are Δ1-piperideine-2-carboxylate (P2C) and Δ1-piperideine-6-carboxylate (P6C), which exist in chemical equilibrium with their respective open-chain hydrated forms .
Pharmacokinetics
The pharmacokinetics of l-Pipecolic acid involve its production through ex vivo strategies using purified and immobilized enzymes . The process yields a high conversion rate and involves in situ recycling of the cofactor . The sustainability of the system is further improved by a catch-and-release strategy to purify the product, and recovery and recycling of the cofactor .
Result of Action
The result of the action of l-Pipecolic acid is the production of this key building block, which is incorporated in natural products with anticancer or antibiotic activity . It serves as a precursor to some simple manmade bioactive molecules, such as amide anaesthetic drugs .
Action Environment
The action environment of l-Pipecolic acid involves a packed-bed reactor in continuous flow . This environment allows for a high molar conversion rate and a space–time yield up to 2.5 g L−1 h−1 . The stability and efficacy of l-Pipecolic acid are influenced by this environment, as well as the use of purified and immobilized enzymes .
安全和危害
L-Pipecolic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
(2S)-piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035840 | |
| Record name | L-Pipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
l-Pipecolic acid | |
CAS RN |
3105-95-1 | |
| Record name | L-Pipecolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3105-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipecolic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003105951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Pipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPECOLIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69374CKB33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
272 °C | |
| Record name | L-Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is L-pipecolic acid metabolized in mammals?
A1: L-PA is primarily degraded in the peroxisomes of mammals. The enzyme L-pipecolic acid oxidase catalyzes its oxidation to α-aminoadipic acid. [, , , ]
Q2: What happens when L-pipecolic acid oxidation is impaired?
A2: Defective peroxisomal oxidation of L-PA, often observed in Zellweger syndrome and other peroxisomal disorders, leads to elevated levels of L-PA in body fluids. [, , ]
Q3: Is there a difference in L-pipecolic acid metabolism between species?
A3: Yes, studies in rabbits and cynomolgus monkeys reveal interspecies differences. While rabbits primarily oxidize L-PA in mitochondria, monkeys utilize peroxisomes for this process, highlighting variations in organellar locations and cofactor requirements. []
Q4: What is the role of L-pipecolic acid in the brain?
A4: Research suggests L-PA might act as a neuromodulator in the brain, potentially influencing the GABAergic system. It has been shown to enhance GABA release and inhibit its reuptake. [, , ]
Q5: Does L-pipecolic acid cross the blood-brain barrier?
A5: Yes, L-PA demonstrates significant transport across the blood-brain barrier, exhibiting a higher uptake index compared to its analog L-proline. This transport appears concentration-dependent and involves both low- and high-capacity uptake mechanisms. []
Q6: What are some potential applications of L-pipecolic acid?
A7: L-PA serves as a crucial building block in synthesizing pharmaceuticals, including immunosuppressants, anticancer agents, and anesthetics. [] It also acts as a precursor for various microbial secondary metabolites. [, ]
Q7: Can L-pipecolic acid be used for the chemoenzymatic synthesis of other valuable compounds?
A8: Yes, the enzyme Fub7, involved in the biosynthesis of the mycotoxin fusaric acid, can be utilized for the chemoenzymatic synthesis of various substituted L-pipecolic acid derivatives. []
Q8: What is the molecular formula and weight of L-pipecolic acid?
A8: The molecular formula of L-pipecolic acid is C6H11NO2, and its molecular weight is 129.16 g/mol.
Q9: Are there any analytical methods for determining L-pipecolic acid levels?
A10: Yes, several analytical techniques are employed, including chiral liquid chromatography coupled with electrospray tandem mass spectrometry (LC-MS/MS) for precise and stereoselective quantification of L-PA in plasma. []
Q10: Can the enantiomers of pipecolic acid be separated?
A11: Yes, enantioselective potentiometric membrane electrodes utilizing maltodextrins as chiral selectors have been developed for accurate determination of L-PA enantiomeric purity. [] Additionally, microbial fermentation using specific Pseudomonas strains enables optical resolution of DL-pipecolic acid, preferentially consuming the L-enantiomer and accumulating D-pipecolic acid in the broth. []
Q11: Is the three-dimensional structure of enzymes involved in L-pipecolic acid metabolism known?
A12: Yes, X-ray crystallography has been used to solve the 3D structure of enzymes like lysine cyclodeaminase (LCD) and L-proline cis-4-hydroxylase (cis-P4H). These structures provide valuable insights into their substrate recognition mechanisms and enable rational design for improved catalytic activity and selectivity. [, , ]
Q12: Have any computational studies been conducted on L-pipecolic acid and related enzymes?
A13: Molecular modeling studies have been employed to understand the reaction mechanisms and stereoselectivity of enzymes like L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase involved in L-PA biosynthesis. [] Additionally, computational tools are used to predict potential aggregation hotspots in enzymes like XdPH, enabling the design of more soluble variants for improved heterologous expression. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



